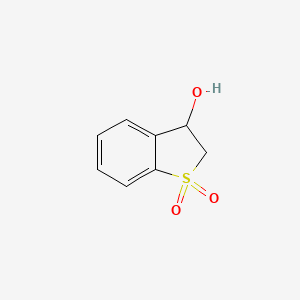

3-Hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide

Description

Properties

IUPAC Name |

1,1-dioxo-2,3-dihydro-1-benzothiophen-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O3S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-4,7,9H,5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVSZMOUZQCRNKH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2=CC=CC=C2S1(=O)=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide can be achieved through several methods. One common approach involves the Rh-catalyzed asymmetric hydrogenation of prochiral substituted benzo[b]thiophene 1,1-dioxides. This method provides high yields and excellent enantioselectivities . Another method involves the electrochemical synthesis of benzothiophene motifs by reacting sulfonhydrazides with internal alkynes under specific conditions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the use of Rh-catalyzed hydrogenation and electrochemical synthesis suggests that scalable production is feasible with the right optimization of reaction conditions and catalysts .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert the sulfone group to a sulfide.

Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogenation catalysts (e.g., Rhodium complexes), oxidizing agents (e.g., hydrogen peroxide), and reducing agents (e.g., sodium borohydride). Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures .

Major Products Formed

The major products formed from these reactions include chiral 2,3-dihydrobenzo[b]thiophene 1,1-dioxides, sulfoxides, and sulfides.

Scientific Research Applications

3-Hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of complex organic molecules.

Biology: The compound is used in the study of enzyme inhibitors and other biologically active molecules.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of tumor necrosis factor-α converting enzyme, it binds to the enzyme’s active site, preventing the conversion of pro-tumor necrosis factor-α to its active form. This inhibition can reduce inflammation and has potential therapeutic applications in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 3-hydroxy-2,3-dihydrobenzothiophene 1,1-dioxide is best understood through comparison with analogs (Table 1).

Table 1: Comparative Analysis of this compound and Analogous Compounds

Key Findings from Comparative Studies:

Synthetic Routes :

- The hydroxyl derivative is uniquely synthesized via hydroperoxide-mediated hydration of 3-R-substituted precursors, contrasting with the parent compound’s synthesis via oxidation/hydrogenation .

- Chlorinated analogs (e.g., octachloro derivative) require harsh chlorination conditions, highlighting substituent-dependent synthetic complexity .

Reactivity: Unlike linear α,β-unsaturated sulfones, which undergo epoxidation, cyclic sulfones like the target compound form hydroxyl or ketone derivatives due to steric and electronic constraints .

Structural and Functional Impact: Substituent Effects: Chlorinated derivatives exhibit thermal instability (decomposition to styrenes), whereas hydroxylated derivatives are more polar and stable under physiological conditions .

Spectroscopic Differentiation :

- The hydroxyl group in the target compound produces distinct IR and NMR signals compared to analogs like the 3-oxo derivative, which shows a ketone carbonyl peak (δ ~170 ppm in ¹³C NMR) .

Biological Activity

3-Hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of a hydroxyl group and a sulfone moiety contributes to its unique chemical reactivity and biological interactions.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways. For instance, it has shown potential in blocking enzymes related to cancer cell proliferation.

- Antioxidant Activity : It exhibits antioxidant properties by scavenging free radicals, which can mitigate oxidative stress in cells.

- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activity against various bacterial strains.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound:

Case Studies

- Antitumor Activity : In a study by Aksenova et al., the compound demonstrated significant cytotoxic effects against several cancer cell lines, including glioma and melanoma. The study utilized various concentrations to assess the IC50 values, indicating potent antitumor activity at micromolar levels.

- Antioxidant Efficacy : A recent investigation into the antioxidant properties revealed that this compound effectively reduced oxidative stress markers in cellular models. This suggests potential applications in preventing oxidative damage associated with chronic diseases.

Research Findings

Recent studies have explored the compound's role in drug development:

- Potential Drug Candidate : Given its ability to inhibit key enzymes and exhibit cytotoxicity against cancer cells, researchers are considering it as a lead compound for developing new anticancer therapies.

- Synthetic Applications : The compound serves as a versatile building block for synthesizing more complex organic molecules, which may enhance its utility in medicinal chemistry .

Q & A

Q. What are the established synthetic routes for 3-Hydroxy-2,3-dihydrobenzothiophene 1,1-Dioxide?

The compound can be synthesized via hydroperoxide-mediated reactions of benzo[b]thiophene 1,1-dioxide derivatives. For example, treatment of 3-R-substituted benzo[b]thiophene 1,1-dioxides (R = Me, Et, Ph) with alkaline hydrogen peroxide yields the corresponding 3-hydroxy derivatives. This method is efficient compared to direct hydration with aqueous NaOH, which requires prolonged reflux (7–30 hours) and yields lower conversions . Cyclization strategies, such as DA-mediated approaches, are also viable for constructing the 2,3-dihydrobenzothiophene scaffold .

Q. How should researchers characterize the structural and electronic properties of this compound?

Key techniques include:

- X-ray crystallography : Use programs like SHELX for structure refinement and ORTEP-III for graphical representation of bond angles and torsion angles .

- Spectroscopy : Compare NMR and IR spectra with authentic samples to confirm identity. For example, the ketone intermediate (3-oxo derivative) formed during synthesis can be validated via spectral matching .

- Chiral HPLC : For enantiomeric purity analysis, as demonstrated in related hydroxy ketone systems .

Q. What are the common impurities or byproducts encountered during synthesis?

Reactions with substituted benzo[b]thiophene 1,1-dioxides may yield dehydrated products (e.g., 3-ethylidene derivatives) or unreacted starting materials, especially under suboptimal conditions. For instance, prolonged exposure to alkaline H₂O₂ can isomerize intermediates, necessitating careful temperature control (≤35°C) .

Advanced Research Questions

Q. What mechanistic insights explain the anomalous formation of 3-hydroxy derivatives instead of epoxides?

The reaction of benzo[b]thiophene 1,1-dioxides with hydroperoxide ion proceeds via nucleophilic attack at the α,β-unsaturated sulfone, forming a hydroperoxide adduct. This intermediate decomposes to the hydroxy derivative rather than undergoing epoxidation, likely due to the stability of the resulting anion and steric constraints in the cyclic system. Computational modeling of transition states could further elucidate this pathway .

Q. How can researchers resolve contradictions in reaction outcomes under varying conditions?

Contradictions arise from reagent specificity:

- Alkaline H₂O₂ : Rapid exothermic reactions favor hydroxy derivatives (e.g., 85% yield for R = Me).

- Aqueous NaOH : Slower hydration requires reflux and results in partial recovery of starting material (e.g., 71% unreacted lc recovered).

To optimize conditions, monitor reaction progress via TLC or in situ IR and adjust pH/temperature dynamically .

Q. What strategies enable enantioselective synthesis of related dihydrobenzothiophene derivatives?

Enantioselective reduction of diketones using chiral catalysts (e.g., ruthenium TsDPEN complexes) can produce hydroxy derivatives with high enantiomeric purity (>90% ee). This methodology, validated for cyclic ketones, is adaptable to similar systems by modifying catalyst loading and solvent (e.g., isopropanol or CH₂Cl₂ with formic acid) .

Q. How can computational tools enhance the study of this compound’s reactivity?

- Density Functional Theory (DFT) : Model reaction pathways to compare energetics of epoxidation vs. hydroxylation.

- Molecular Dynamics : Simulate solvent effects on reaction selectivity.

- Crystallographic Software (SHELXL) : Refine high-resolution data to detect subtle conformational changes during derivatization .

Methodological Considerations

Q. What analytical workflows are recommended for quantifying reaction intermediates?

Q. How can researchers address challenges in crystallizing this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.